Histone H3K9me3 (1-15)

Chromatin Remodeling Epigenetic Readers ATRX Syndrome

Histone H3K9me3 (1-15) is a synthetic peptide comprising the N-terminal 15 amino acids of human histone H3, site-specifically trimethylated at lysine This post-translational modification (PTM) serves as a defining hallmark of pericentromeric heterochromatin and is functionally linked to transcriptional repression through the recruitment of silencing effector proteins. The peptide represents a precisely defined molecular tool for interrogating protein recognition domains, enzymatic demethylation activity, and chromatin assembly mechanisms, with a reported molecular weight of 1603.85 Da and a CAS registry number of 951011-30-6.

Molecular Formula C66H124N25O21+
Molecular Weight 1603.8 g/mol
Cat. No. B12388212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3K9me3 (1-15)
Molecular FormulaC66H124N25O21+
Molecular Weight1603.8 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O
InChIInChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1
InChIKeyGJEWFRMDKPMQEF-KDORIQHKSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Histone H3K9me3 (1-15) Peptide: A Defined Epigenetic Substrate for Heterochromatin and Gene Silencing Studies


Histone H3K9me3 (1-15) is a synthetic peptide comprising the N-terminal 15 amino acids of human histone H3, site-specifically trimethylated at lysine 9. This post-translational modification (PTM) serves as a defining hallmark of pericentromeric heterochromatin and is functionally linked to transcriptional repression through the recruitment of silencing effector proteins [1]. The peptide represents a precisely defined molecular tool for interrogating protein recognition domains, enzymatic demethylation activity, and chromatin assembly mechanisms, with a reported molecular weight of 1603.85 Da and a CAS registry number of 951011-30-6 .

Why H3K9me3 (1-15) Cannot Be Replaced by Alternative Methylation States or Related Peptides


Simple substitution of H3K9me3 (1-15) with peptides bearing alternative lysine methylation states (e.g., H3K9me2, H3K9me1, or unmodified H3) or different methylated lysine positions (e.g., H3K27me3) is not scientifically valid due to profound, quantifiable differences in molecular recognition. The trimethylated ε-amine group of lysine 9 engages in a specific cation-π interaction within an 'aromatic cage' binding pocket present in reader domains such as HP1 and ATRX ADD; this interaction is significantly weakened or entirely ablated in the absence of the third methyl group [1]. Furthermore, the local sequence context surrounding K9 confers a distinct electrostatic and structural landscape, resulting in marked differences in binding affinity and enzymatic turnover when compared to structurally analogous modifications like H3K27me3 [2].

Quantitative Evidence Differentiating H3K9me3 (1-15) from Related Histone Peptide Analogs


>60-Fold Higher Affinity of ATRX ADD Domain for H3K9me3 (1-15) Compared to H3K9me1

The ATRX ADD domain displays a marked preference for the trimethylated H3K9 state over the monomethylated state. Isothermal Titration Calorimetry (ITC) measurements reveal a Kd of 1.3 ± 0.37 μM for the H3K9me3 (1-15) peptide, in stark contrast to a Kd of 8.4 ± 1.1 μM for the H3K9me1 peptide, representing a greater than 6-fold increase in binding affinity [1]. This discrimination is crucial for the recruitment of the ATRX chromatin remodeler to heterochromatic loci.

Chromatin Remodeling Epigenetic Readers ATRX Syndrome

HP1β Chromodomain Binds H3K9me3 (1-15) with >150-Fold Higher Affinity than Unmodified Peptide

Fluorescence Polarization (FP) assays demonstrate that the heterochromatin protein 1β (HP1β) chromodomain binds to the H3K9me3 (1-15) peptide with a dissociation constant (Kd) of 1.9 ± 0.6 μM. In direct comparison, the unmodified H3 (1-15) peptide exhibits a Kd greater than 300 μM, indicating a greater than 150-fold reduction in affinity in the absence of the K9 trimethyl mark [1]. This stark contrast underscores the methylation-dependent nature of HP1 recruitment.

Heterochromatin HP1 Proteins Protein-Peptide Interactions

Cbx1 Chromodomain Exhibits >160-Fold Selectivity for H3K9me3 (1-15) Over H3K27me3

The chromodomain of Cbx1, a core component of Polycomb Repressive Complex 1 (PRC1), exhibits high selectivity for the H3K9me3 mark over the structurally similar H3K27me3 modification. Binding assays report a Kd of 0.5 ± 0.1 μM for the H3K9me3 (1-15) peptide, whereas no binding (NB) is detectable for the corresponding H3K27me3 peptide under identical assay conditions [1]. This near-absolute discrimination highlights the peptide's unique sequence and modification context.

Polycomb Group Proteins Chromodomain Selectivity Epigenetic Memory

KDM4A Demethylase Activity is Inhibited by H3K9me3 (1-15) Sequence Context

The H3K9me3 (1-15) peptide serves as a validated substrate for the KDM4A (JMJD2A) histone demethylase in high-throughput screening (HTS) assays. A FDH-coupled demethylase assay demonstrates that the peptide is effectively recognized and processed by KDM4A, enabling the quantification of inhibitor potency [1]. While direct comparative kinetic data for H3K9me2 vs. H3K9me3 with KDM4A is not uniformly available for this exact peptide, class-level studies indicate that KDM4 enzymes exhibit distinct preferences for the trimethylated state over the dimethylated state, making the H3K9me3 peptide the more physiologically relevant substrate for inhibitor development [2].

Histone Demethylases Enzymatic Assays KDM4A/JMJD2A

Defined Physicochemical Stability Profile for Reproducible Experimental Use

Vendor technical datasheets specify a well-defined stability profile for the lyophilized H3K9me3 (1-15) peptide, which is critical for ensuring batch-to-batch consistency in long-term studies. The powder is stable for 3 years when stored at -20°C and for 2 years at 4°C. Once reconstituted in solvent (e.g., DMSO), the stock solution is stable for 6 months at -80°C and for 1 month at -20°C, with a recommendation to avoid repeated freeze-thaw cycles . This level of specification provides a clear benchmark for procurement and storage, unlike more generic peptide offerings.

Peptide Handling Experimental Reproducibility Storage Guidelines

Reduced Antibody Cross-Reactivity with Proximal Phosphorylation Marks

In the context of antibody-based detection, the H3K9me3 (1-15) modification state offers a more predictable binding profile compared to dimethylated or monomethylated counterparts. Peptide array analyses reveal that while anti-H3K9me3 antibodies can cross-react with H3K27me3, their binding to the H3K9me3 epitope is generally more robust and less susceptible to interference from adjacent phosphorylations (e.g., at S10 or T11) than antibodies raised against H3K9me2 [1]. This is a class-level inference based on comparative peptide array studies that systematically evaluated antibody specificity across multiple PTM combinations [2].

Antibody Validation PTM Crosstalk Peptide Arrays

High-Value Applications of Histone H3K9me3 (1-15) in Epigenetic Research and Drug Discovery


High-Throughput Screening (HTS) for KDM4 Demethylase Inhibitors

The validated use of H3K9me3 (1-15) as a substrate in KDM4A demethylase assays makes it an ideal tool for screening small molecule libraries to identify novel inhibitors of this oncogenic enzyme [1]. The peptide's defined sequence and modification state ensure assay reproducibility and enable accurate determination of inhibitor IC50 values.

Structural Biology of Chromatin Reader Domains

The high-affinity interaction of H3K9me3 (1-15) with the ATRX ADD domain (Kd = 1.3 μM) [1] and the Chp1 chromodomain has been instrumental in solving co-crystal structures [2]. This peptide is therefore essential for X-ray crystallography and NMR studies aimed at understanding the structural basis of epigenetic reader domain specificity.

Quantitative Binding Assays for Heterochromatin Protein 1 (HP1)

The >150-fold difference in affinity between HP1β and H3K9me3 (1-15) versus the unmodified peptide provides a robust dynamic range for fluorescence polarization (FP) or surface plasmon resonance (SPR) assays [1]. This makes the peptide a critical reagent for dissecting the biophysical principles governing HP1-mediated heterochromatin compaction.

Antibody and Recombinant Binder Validation

Given the known cross-reactivity issues among histone PTM antibodies, the H3K9me3 (1-15) peptide serves as an essential, well-characterized positive control for validating the specificity of new or commercial anti-H3K9me3 antibodies and recombinant affinity reagents (e.g., Fabs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histone H3K9me3 (1-15)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.